1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
Description
Core Structural Features
The compound consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with heptadecanoyl (C17:0) fatty acids. The sn-3 position is occupied by a phosphoserine headgroup with L-serine stereochemistry. The sodium salt form arises from deprotonation of the serine carboxyl group (-COO⁻) and phosphate oxygen, balanced by Na⁺ counterions.
Key structural parameters include:
Stereochemical Analysis
X-ray crystallography of analogous phosphatidylserines reveals:
- The glycerol backbone adopts a gauche conformation about the C2-C3 bond
- The phosphodiester group forms a 120° angle relative to the glycerol plane
- L-serine configuration positions the carboxylate group trans to the phosphate moiety
Comparative data for saturated phosphatidylserines:
| Acyl Chain Length | Tilt Angle (°) | Area/Lipid (Ų) |
|---|---|---|
| C14:0 (DMPS) | 32 ± 2 | 47.3 |
| C16:0 (DPPS) | 28 ± 1 | 52.1 |
| C17:0 (This compound) | 26 ± 1* | 54.5* |
*Predicted values based on chain length trends
Properties
Molecular Formula |
C40H77NNaO10P |
|---|---|
Molecular Weight |
786.0 g/mol |
IUPAC Name |
sodium;2-azaniumyl-3-[2,3-di(heptadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C40H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1 |
InChI Key |
HNPCQASYRKKJRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Phospholipase D (PLD) catalyzes the transphosphatidylation of phosphatidylcholine (PC) to PS by replacing the choline headgroup with L-serine. This method is favored for its regioselectivity and mild reaction conditions. The reaction proceeds as follows:
$$
\text{PC (17:0/17:0) + L-serine} \xrightarrow{\text{PLD}} \text{PS (17:0/17:0) + choline}
$$
PLD from Streptomyces antibioticus (saPLD) is widely used due to its high catalytic efficiency and stability in biphasic systems.
Optimized Reaction Conditions
Key parameters for maximizing PS yield include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 37°C | 80% conversion |
| pH | 6.5–7.0 | 75–85% yield |
| Molar ratio (PC:L-serine) | 1:5 | 90% efficiency |
| Solvent system | Ethyl acetate/water (3:1) | 70% phase separation |
Immobilization of saPLD on Ca$$3$$(PO$$4$$)$$_2$$ nanoflowers (saPLD@NFs) enhances reusability, achieving 57.4% PS yield in the first cycle and retaining 60.4% activity after four cycles.
Chemical Synthesis via Protection-Deprotection Strategy
Stepwise Protocol
Chemical synthesis involves protecting reactive groups to prevent side reactions:
- Amine Protection : The primary amine of L-serine is protected with a trityl group using trityl bromide in dichloromethane (DCM) and trimethylamine.
- Acylation : Protected serine is reacted with heptadecanoic acid chloride in the presence of sn-glycero-3-phosphate.
- Deprotection : Trifluoroacetic acid (TFA) in DCM (1:2) at 0°C removes the trityl group, yielding pure PS.
Yield and Purity
Purification and Isolation Techniques
Lipid Extraction
Post-synthesis, lipids are extracted using a modified Bligh-Dyer method:
Chromatographic Purification
- Normal-phase HPLC : Silica columns with chloroform/methanol/ammonium hydroxide (65:25:5) eluent.
- Ion-exchange chromatography : DEAE-Sepharose for sodium salt isolation.
Analytical Characterization
Structural Validation
- High-resolution mass spectrometry (HR-MS) :
- Nuclear magnetic resonance (NMR) :
Purity Assessment
- Thin-layer chromatography (TLC) : R$$_f$$ = 0.42 in chloroform/methanol/acetic acid/water (50:30:8:4).
- LC-MS/MS : Retention time = 12.3 min (C18 column, 85% acetonitrile).
Industrial-Scale Production Considerations
Automation and Scalability
- Robotic lipid extraction : Reduces processing time to 3 hours per 96 samples with <10% CV in recovery.
- Batch reactors : 50 L capacity for enzymatic synthesis, achieving 5 kg/month output.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxidation of unsaturated chains | Use of nitrogen atmosphere |
| Low enzymatic activity | Immobilization on nanoflowers |
| By-product formation | Gradient HPLC purification |
Applications in Research
Chemical Reactions Analysis
Types of Reactions
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, fatty acids, and phosphoserine.
Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, fatty acids, and phosphoserine.
Substitution: Various substituted phospholipids depending on the reagents used.
Scientific Research Applications
Lipidomics and Metabolomics
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is commonly used as an internal standard in lipidomic studies. It helps in the quantification and characterization of lipid profiles in biological samples. For instance, it has been utilized to estimate the cellular lipidome of Saccharomyces cerevisiae through liquid chromatography coupled with tandem mass spectrometry .
Case Study : In a study by Gill et al. (2020), the compound was employed to analyze lipid changes in transgenic Parkinson's disease mice, highlighting its role in metabolomics and potential therapeutic insights .
Drug Delivery Systems
This phospholipid serves as a crucial component in the formulation of liposomes and nanoparticles for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs effectively while providing stability to the delivery system.
Applications :
- Nucleic Acid Delivery : It facilitates the delivery of RNA and DNA molecules into cells, enhancing gene therapy approaches.
- Protein Delivery : The compound is used to create formulations that improve the bioavailability of therapeutic proteins.
Cell Signaling and Apoptosis
Phosphatidylserine plays a significant role in cell signaling processes, particularly in apoptosis (programmed cell death) and blood coagulation. Its externalization on the cell membrane serves as an "eat me" signal for macrophages during apoptosis, making it vital for immune responses .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with proteins and other lipids within the membrane, affecting various cellular processes such as apoptosis and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Phospholipids
Phosphatidylserine (PS) Variants
PS lipids differ in acyl chain length, saturation, and head group modifications. Key comparisons include:
PS(14:0/14:0) (DMPS)
- Structure : Two myristoyl (14:0) saturated chains.
- Molecular Formula : C34H65NNaO10P (MW: 701.84 g/mol) .
- Properties : Shorter chains reduce hydrophobic interactions, leading to lower phase transition temperatures (Tm) compared to PS(17:0/17:0). DMPS is commonly used in model membrane studies requiring high fluidity .

PS(18:0/18:0) (DSPS)
- Structure : Two stearoyl (18:0) saturated chains.
- Properties : Longer acyl chains increase Tm and membrane rigidity. DSPS is preferred for studying lipid rafts and bilayer stability .
PS(18:1/18:1) (DOPS)
- Structure : Two oleoyl (18:1, cis-Δ⁹) unsaturated chains.
- Molecular Formula: C42H78NO10P·Na (MW: 811.03 g/mol) .
- Properties : Unsaturation introduces kinks, lowering Tm and enhancing membrane flexibility. DOPS is critical in fusion processes and neurotransmitter release studies .
PS(17:0/17:0)
Comparison with Other Phospholipid Classes
Phosphatidylcholine (PC)
- Example: PC(17:0/17:0) (1,2-diheptadecanoyl-sn-glycero-3-phosphocholine).
- Key Difference : Choline head group confers a zwitterionic charge (neutral at physiological pH), unlike the anionic PS. PC lipids are less prone to calcium-mediated aggregation and dominate outer membrane leaflets .
Phosphatidylglycerol (PG)
- Example : PG(16:0/16:0) (1,2-dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt).
- Molecular Formula : C38H74O10P·Na (MW: 745.0 g/mol) .
- Key Difference : PG’s glycerol-phosphate head group is smaller and less charged than PS. It is prevalent in bacterial membranes and pulmonary surfactants .
Phosphatidylethanolamine (PE)
- Example: PE(17:0/17:0) (1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolamine).
- Key Difference: Ethanolamine head group imparts a smaller negative charge than PS. PE promotes membrane curvature and is abundant in mitochondrial membranes .
Analytical and Functional Properties
Thin-Layer Chromatography (TLC) Behavior
- PS lipids, including PS(17:0/17:0), can be detected using molybdenum blue spray, which reacts with phosphate esters to form blue spots (detection limit: ~0.005 µmol) . Migration rates vary with acyl chain length: PS(17:0/17:0) exhibits lower mobility than DMPS (14:0) but higher than DSPS (18:0) due to hydrophobicity differences .
Phase Transition Temperature (Tm) Trends
| Compound | Acyl Chains | Tm (°C, Estimated) |
|---|---|---|
| PS(14:0/14:0) | 14:0/14:0 | ~35–40 |
| PS(17:0/17:0) | 17:0/17:0 | ~50–55 |
| PS(18:0/18:0) | 18:0/18:0 | ~55–60 |
| PS(18:1/18:1) | 18:1/18:1 | ~−20 to −10 |
Longer saturated chains increase *Tm, while unsaturation drastically lowers it.*
Biological Activity
1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt), commonly referred to as 17:0 PS, is a phospholipid that plays a significant role in various biological processes. This article provides a detailed examination of its biological activity, including its biochemical properties, physiological roles, and applications in research.
- Chemical Formula : CHNNaOP
- Molecular Weight : 788.03 g/mol
- CAS Number : 799268-51-2
- Synonyms : 17:0 PS, 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
Biochemical and Physiological Roles
- Cell Membrane Composition : Phosphatidylserine (PtdSer) constitutes about 10% of the total lipid content in eukaryotic cells. It is predominantly located on the inner leaflet of the plasma membrane and is crucial for maintaining membrane integrity and fluidity .
- Cell Signaling : PtdSer is involved in several intracellular signaling pathways. It acts as a signaling molecule that facilitates communication between cells and within cellular compartments. For instance, it has a role in the activation of protein kinase C (PKC), which is essential for various cellular responses .
- Apoptosis : During apoptosis, PtdSer translocates from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for macrophages. This process is critical for the clearance of apoptotic cells and preventing inflammation .
- Blood Coagulation : PtdSer plays a significant role in blood clotting by providing a surface for the assembly of coagulation factors, thus facilitating the coagulation cascade .
Research Applications
- Lipidomics : 1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is utilized as an internal standard in lipidomic studies to analyze lipid profiles in biological samples. Its incorporation into analytical methods helps quantify other lipids and understand their roles in health and disease .
- Biomarker Discovery : Recent studies have highlighted the potential of lipid profiling using mass spectrometry-based platforms to identify biomarkers for various diseases, including kidney disease. The presence and concentration of phosphatidylserine derivatives can provide insights into metabolic disorders .
Case Studies
Study on Kidney Disease :
A study published in PMC explored lipidomic profiling in kidney disease using phosphatidylserine derivatives as biomarkers. The findings indicated that alterations in lipid metabolism could serve as indicators of disease progression and response to therapy .
| Lipid Class | Internal Standard | Molecular Weight |
|---|---|---|
| MAG | 1-heptadecanoyl-rac-glycerol | 344.293 |
| DAG | 1-palmitoyl-2-oleoyl-sn-glycerol | 594.522 |
| TAG | Triheptadecanoate (17:0/17:0/17:0) | 848.783 |
| PS | 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) | 785.518 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

